Ethyl 3-chloropyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloropyridazine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.595680 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:CCOC(=O)C1=C(N=NC=C1)Cl
. The InChI Key for this compound is UAEJFCPXIREEHM-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound has a boiling point of 327.3ºC at 760 mmHg . The density of this compound is 1.311g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-chloropyridazine-4-carboxylate has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, the compound was cyclized with nucleophilic reagents like hydrazine hydrate to produce derivatives of pyrazolo[3,4-c]pyridazine, highlighting its role in creating novel chemical structures (Zabska et al., 1998).
- This compound has been a key intermediate in the synthesis of various pyrazolecarboxylates. These synthesis processes often involve cyclization reactions and have been studied for their regioselectivity and yield efficiency, indicating the compound's significance in creating structurally diverse molecules (Machado et al., 2011).
Structural and Molecular Studies
- Structural and molecular studies of derivatives of this compound have been conducted. These studies often involve X-ray diffraction, NMR, and mass spectral analysis to confirm the structures of novel compounds synthesized using this compound (Achutha et al., 2017).
- The compound has also been used in studies focusing on the synthesis and characterization of densely functionalized pyridazines and related heterocycles. These studies help in understanding the chemical behavior and potential applications of the synthesized molecules (Devendar et al., 2013).
Pharmaceutical Research
- In pharmaceutical research, this compound derivatives have been explored for their potential therapeutic properties. For example, compounds synthesized using this chemical have been tested for their antimicrobial activity, suggesting its use in the development of new antibacterial agents (Ravindra et al., 2008).
Safety and Hazards
Ethyl 3-chloropyridazine-4-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 3-chloropyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEJFCPXIREEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561458 | |
Record name | Ethyl 3-chloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-54-1 | |
Record name | Ethyl 3-chloro-4-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-chloropyridazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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